
ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C17H30Cl2N6O3 and its molecular weight is 437.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of novel derivatives with potential biological activities. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating a method for creating compounds with antimicrobial properties. This showcases the compound's role in generating new chemical entities that could be further explored for therapeutic applications (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Biological Evaluation
Several studies have focused on the biological evaluation of related compounds, underscoring the potential of ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride and its derivatives in biomedical research. Sharma et al. (2014) synthesized novel carbazole derivatives, including compounds with structural similarities to the subject chemical, and evaluated their antibacterial, antifungal, and anticancer activities. This indicates the compound's relevance in the search for new treatments for infectious diseases and cancer (Sharma, D., Nitin Kumar, & D. Pathak, 2014).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of compounds related to this compound have been a subject of research. For example, Başoğlu et al. (2013) explored the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities. Some compounds exhibited good to moderate antimicrobial activity, highlighting the potential of derivatives of the target compound in developing new antimicrobial agents (Başoğlu, S., Serdar Ulker, S. Alpay‐Karaoglu, & N. Demirbas, 2013).
Anticancer Activity
Research has also delved into the anticancer potential of compounds structurally related to this compound. Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, showing significant activity against drug-sensitive/resistant strains. This suggests the compound's utility in the design and development of new drugs for tuberculosis and possibly other diseases (Lv, K., Linhu Li, Bo Wang, Mingliang Liu, Bin Wang, Weiyi Shen, Huiyuan Guo, & Yu Lu, 2017).
将来の方向性
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .
特性
IUPAC Name |
ethyl 4-[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetyl]piperazine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O3.2ClH/c1-3-26-17(25)23-12-10-21(11-13-23)15(24)14-20-6-8-22(9-7-20)16-18-4-5-19(16)2;;/h4-5H,3,6-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBWVEMDEYZPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CN3C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)

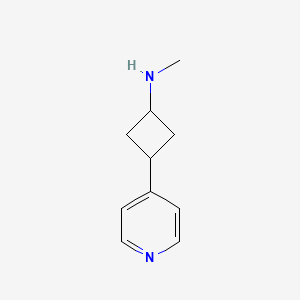

![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)
![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)
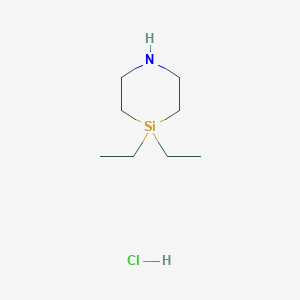


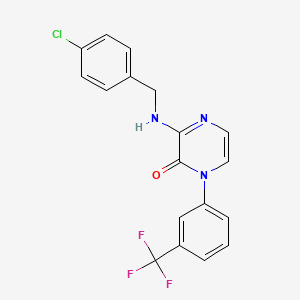
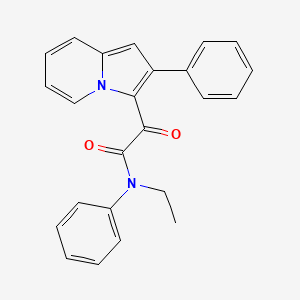
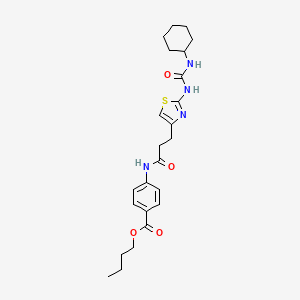
![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)
